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Disclaimer: The term "SPA70" did not yield a specifically characterized protein in our search. It
is presumed to be a likely typographical error for the well-documented Hsp70 (Heat shock
protein 70) family of molecular chaperones. This guide will, therefore, focus on the downstream
targets and signaling pathways associated with the Hsp70 family.

The 70 kDa heat shock proteins (Hsp70s) are a highly conserved and ubiquitously expressed
family of molecular chaperones crucial for maintaining protein homeostasis.[1] They play a vital
role in the cellular response to stress by binding to and refolding misfolded or denatured
proteins.[1] Beyond their canonical chaperone function, Hsp70s are integral components of
numerous signaling pathways, influencing cell survival, proliferation, and death.[2][3] Their
overexpression in various cancers is often correlated with poor prognosis and resistance to
therapy, making them a compelling target for drug development.[2][4] This guide provides an
in-depth overview of the known downstream targets of Hsp70, the signaling pathways they
modulate, and the experimental methodologies used to identify these interactions.

Downstream Targets of Hsp70 in Key Signaling
Pathways

The multifaceted roles of Hsp70 are underscored by its diverse array of interacting proteins.
These interactions are often transient and regulated by ATP hydrolysis and a host of co-
chaperones, particularly J-domain proteins (JDPs) that confer substrate specificity.[5][6]
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Regulation of Apoptosis

Hsp70 is a potent anti-apoptotic protein that intervenes at multiple points in both the intrinsic
and extrinsic cell death pathways.[3][7]

e Intrinsic Pathway: Hsp70 can inhibit the mitochondrial apoptotic pathway by directly
interacting with Apaf-1 (apoptosis protease-activating factor-1), thereby preventing the

recruitment of procaspase-9 to form the apoptosome.[7] It also counteracts the pro-apoptotic

activity of Bax by preventing its translocation to the mitochondria.

» Extrinsic Pathway: Hsp70 can interfere with the formation of the death-inducing signaling
complex (DISC).[3]

e Caspase Inhibition: Hsp70 has been shown to directly bind to the precursor forms of
caspase-3 and caspase-7, preventing their maturation and subsequent execution of
apoptosis.[8]

» Stress-Activated Kinases: Hsp70 can block stress-induced cell death by inhibiting apoptosis
signal-regulated kinase 1 (Askl), p38 MAPK, and c-Jun N-terminal kinase (JNK).[7][9]

/l Nodes Stress [label="Cellular Stress\n(e.g., Heat Shock, Oxidative Stress)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.qg.,
TNF-a, FasL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsp70 [label="Hsp70",
fillcolor="#FBBCO05", fontcolor="#202124"]; Apafl [label="Apaf-1", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INK
[label="INK", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> Hsp70 [arrowhead=normal, color="#34A853", label="Upregulation"];
Apoptotic_Stimuli -> ASK1 [arrowhead=normal, color="#202124"]; ASK1 -> JNK

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.829520/full
https://www.mdpi.com/2072-6694/6/1/42
https://www.mdpi.com/2072-6694/6/1/42
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.829520/full
https://pubmed.ncbi.nlm.nih.gov/15544164/
https://www.mdpi.com/2072-6694/6/1/42
https://www.semanticscholar.org/paper/Role-of-Hsp70-in-regulation-of-stress%E2%80%90kinase-JNK%3A-Gabai-Meriin/0f63336cbc2f30a69c6eb78de0a5b4df88c46237
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2554147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[arrowhead=normal, color="#202124"]; JNK -> Apoptosis [arrowhead=normal,
color="#202124"];

Apoptotic_Stimuli -> Procaspase3 [arrowhead=normal, color="#202124"]; Apafl ->
Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Procaspase9 ->
Apoptosome [style=dashed, arrowhead=normal, color="#202124"]; Apoptosome -> Caspase9
[arrowhead=normal, color="#202124"]; Caspase9 -> Caspase3 [arrowhead=normal,
color="#202124"]; Procaspase3 -> Caspase3 [arrowhead=normal, color="#202124"]; Caspase3
-> Apoptosis [arrowhead=normal, color="#202124"];

Hsp70 -> Apafl [label="Inhibition"]; Hsp70 -> Procaspase3 [label="Inhibition of maturation"];
Hsp70 -> ASK1 [label="Inhibition"]; Hsp70 -> JNK [label="Inhibition"]; } .dot

Figure 1. Hsp70-mediated inhibition of apoptosis.

Cancer Progression and Signaling

Hsp70 is overexpressed in a multitude of cancer types and is implicated in nearly all hallmarks
of cancer.[2][10] It acts as a central hub in oncogenic signaling, promoting cell growth, survival,
and metastasis.[2][7]

e PIBK/AKT/mTOR Pathway: Hsp70 can promote the activation of the PI3K/AKT signaling
pathway, a key regulator of cell growth and survival.[2] In some contexts, it can also interact
with Rheb to inhibit the mTORCL1 signaling pathway.[2]

 MAPK/ERK Pathway: Hsp70 modulates the ERK signaling pathway, which is involved in cell
proliferation and differentiation.[7]

e p53 Regulation: Hsp70 can suppress senescence by controlling the activity of the tumor
suppressor p53.[3][7]

» Metastasis: Hsp70 enhances cancer cell motility and invasion by interacting with proteins
involved in the epithelial-mesenchymal transition (EMT), lamellipodia formation, and
extracellular matrix degradation.[7] It can also stabilize E-cadherin/catenin complexes and
Wiskott-Aldridge syndrome family member 3 (WASF3).[3]

// Nodes Hsp70 [label="Hsp70", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT
[label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR
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Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK
Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4",
fontcolor="#202124"]; Survival [label="Cell Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
Metastasis [label="Metastasis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis
[label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="EMT Proteins",
fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hsp70 -> PI3K_AKT [label="Promotes"]; Hsp70 -> MAPK_ERK [label="Modulates"];
Hsp70 -> p53 [arrowhead=tee, color="#EA4335", label="Inhibits"]; Hsp70 -> EMT
[label="Stabilizes"];

PISK_AKT -> mTOR; PI3K_AKT -> Survival; mTOR -> Proliferation; MAPK_ERK ->
Proliferation; p53 -> Apoptosis [arrowhead=tee, color="#EA4335"]; EMT -> Metastasis; } .dot

Figure 2. Hsp70's role in key cancer signaling pathways.

Immune Regulation

Hsp70 exhibits a dual role in the immune system, capable of both enhancing and suppressing
immune responses depending on the context.[11][12]

e Immune Activation: Extracellular Hsp70 can act as a "chaperokine," activating both innate
and adaptive immunity.[11][13] It can bind to receptors like Toll-like receptor 2/4 (TLR2/4) on
antigen-presenting cells (APCs), leading to their maturation and the release of pro-
inflammatory cytokines.[11][14] Hsp70 can also facilitate the cross-presentation of
chaperoned antigens to T cells.[13]

e Immune Suppression: Conversely, Hsp70 can promote an anti-inflammatory response by
inducing the secretion of IL-10.[11][14] It can also contribute to immune suppression by
promoting the differentiation of regulatory T cells (Tregs) and activating the
immunosuppressive functions of myeloid-derived suppressor cells (MDSCs).[11]

Quantitative Data Summary of Hsp70 Downstream
Targets
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The following table summarizes key downstream targets of Hsp70, their function, and the

impact of their interaction with Hsp70.

. Effect of Hsp70 . .
Downstream Target Function . Signaling Pathway
Interaction
Inhibition of
Apoptosome o )
Apaf-1 _ procaspase-9 Intrinsic Apoptosis
formation

recruitment[7]

Caspase-3/7

Execution of

apoptosis

Binds to precursor
forms, preventing

maturation[8]

Apoptosis

Direct binding and

Apoptosis, Stress

ASK1 Pro-apoptotic kinase o
inhibition[7] Response
o o Apoptosis, Stress
JNK Pro-apoptotic kinase Inhibition[3][9]
Response
AKT Pro-survival kinase Promotes activation[2]  PI3K/AKT/mTOR
Suppression of Cell Cycle Control,
p53 Tumor suppressor o _
activity[3][7] Apoptosis
) ) ) Modulation of
ERK Proliferation kinase o MAPK/ERK
activity[7]
] Activation of
Innate immune )
TLR2/4 downstream Innate Immunity
receptors ] )
signaling[11][14]
Anti-inflammatory Promotes )
IL-10 ) ) Immune Regulation
cytokine secretion[11][14]
Pim1 Mitochondrial Dual role in regulating Mitochondrial
im
protease activity[15] Homeostasis
) Downregulation upon Cell Cycle
Cyclin D1 Cell cycle regulator )
Hsp70 knockdown[16]  Progression
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Experimental Protocols for Identifying Downstream
Targets

Several methodologies are employed to identify and validate the downstream targets of Hsp70.
Co-immunoprecipitation is a cornerstone technique for this purpose.

Detailed Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to isolate a protein of interest ("bait") from a cell lysate, along with any proteins
that are bound to it ("prey").[17][18]

1. Cell Lysis:
o Culture and harvest cells expressing the bait protein.
» Wash cells with ice-cold PBS.

e Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer
containing a non-ionic detergent like NP-40 or Triton X-100) supplemented with protease and
phosphatase inhibitors. The choice of buffer is critical to preserve protein-protein
interactions.[19]

 Incubate on ice for 30 minutes with periodic vortexing.
o Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

o Collect the supernatant (cell lysate). Determine protein concentration using a standard assay
(e.g., BCA).

2. Pre-clearing the Lysate (Optional but Recommended):

» To reduce non-specific binding, incubate the cell lysate with beads (e.g., Protein A/G agarose
or magnetic beads) that have been pre-incubated with an irrelevant antibody of the same
isotype as the IP antibody.[20]

 Incubate for 1 hour at 4°C with gentle rotation.
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Centrifuge or use a magnetic rack to separate the beads. The supernatant is the pre-cleared
lysate.

. Immunoprecipitation:

Incubate the pre-cleared lysate with a primary antibody specific to the bait protein for 1-4
hours or overnight at 4°C with gentle rotation. The optimal antibody concentration should be
determined empirically.[20]

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2
hours at 4°C with gentle rotation. The beads will bind to the Fc region of the antibody.[19]

. Washing:
Pellet the beads by centrifugation or magnetic separation.
Discard the supernatant.

Wash the beads 3-5 times with ice-old lysis buffer or a specified wash buffer. This step is
crucial for removing non-specifically bound proteins.

. Elution:
Elute the protein complexes from the beads. This can be done by:
o Boiling the beads in SDS-PAGE sample buffer (denaturing elution). This will also elute the
antibody.[20]
o Using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the antibody-antigen
interaction, followed by neutralization.

. Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody
against the suspected "prey" protein.[18]

Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify
novel interacting partners.
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// Nodes Start [label="Start with Cell Lysate\n(Containing Protein Complexes)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Antibody [label="1. Add Bait-Specific Antibody",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubatel [label="Incubate", fillcolor="#FFFFFF",
fontcolor="#202124", shape=ellipse]; Add_Beads [label="2. Add Protein A/G Beads",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate", fillcolor="#FFFFFF",
fontcolor="#202124", shape=ellipse]; Capture [label="3. Capture Beads\n(Precipitate Antibody-
Protein Complex)", fillcolor="#FBBCO05", fontcolor="#202124"]; Wash [label="4. Wash to
Remove\nNon-specific Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="5.
Elute Bound Proteins”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze
by Western Blot\nor Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Add_Antibody; Add_Antibody -> Incubatel; Incubatel -> Add_Beads;
Add_Beads -> Incubate2; Incubate2 -> Capture; Capture -> Wash; Wash -> Elute; Elute ->
Analyze; } .dot

Figure 3. General workflow for Co-Immunoprecipitation (Co-IP).

Other Key Methodologies

o Cross-linking Mass Spectrometry (XL-MS): This technique uses chemical cross-linkers to
covalently link interacting proteins in their native cellular environment. After purification and
digestion, the cross-linked peptides are identified by mass spectrometry, providing
information about direct interaction partners and their binding interfaces.[15]

o Proximity-dependent Biotinylation (BiolD): In this method, the protein of interest is fused to a
promiscuous biotin ligase (BirA). When expressed in cells, BirA biotinylates proteins in close
proximity. These biotinylated proteins can then be purified using streptavidin beads and
identified by mass spectrometry.[5] This method is particularly useful for identifying transient
or weak interactions.

« Affinity Purification-Mass Spectrometry (AP-MS): This is a high-throughput method where the
bait protein is tagged (e.g., with FLAG or HA) and expressed in cells. The protein and its
binding partners are purified using an antibody against the tag and then identified by mass
spectrometry.[5]

Conclusion
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The Hsp70 family of molecular chaperones has a vast and complex network of downstream
targets, extending its influence far beyond protein folding to the core of cellular signaling. Its
roles in regulating apoptosis, promoting oncogenic pathways, and modulating the immune
response highlight its significance as a therapeutic target in a range of diseases, most notably
cancer. The continued application of advanced proteomic techniques will undoubtedly uncover
further downstream targets and refine our understanding of the intricate Hsp70 interactome,
paving the way for the development of novel and targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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